molecular formula C7H4BrN3O2 B11871196 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid

1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B11871196
M. Wt: 242.03 g/mol
InChI Key: OUNFWKVQPFTEFR-UHFFFAOYSA-N
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Description

1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with tert-butyl hydroperoxide alone to facilitate a one-pot tandem cyclization and bromination reaction . These methods are efficient and do not require the use of a base.

Chemical Reactions Analysis

1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .

Comparison with Similar Compounds

1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

1-bromoimidazo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-4-3-9-1-2-11(4)6(10-5)7(12)13/h1-3H,(H,12,13)

InChI Key

OUNFWKVQPFTEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(N=C2C(=O)O)Br)C=N1

Origin of Product

United States

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